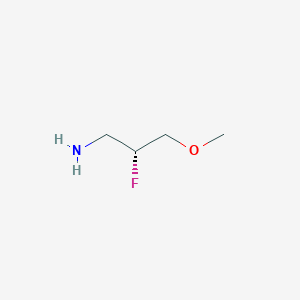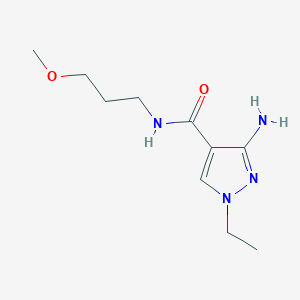-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11746925.png)
[(2,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is an organic compound characterized by the presence of fluorine atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reactions: The final step involves coupling the fluorinated pyrazole with the difluorophenylmethyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of fluorinated bioactive molecules.
Medicine
In medicinal chemistry, (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential as a pharmaceutical intermediate. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by fluorine atoms.
Mechanism of Action
The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to target proteins or enzymes, potentially leading to increased biological activity. The pyrazole ring may also play a role in modulating the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
(2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties. The combination of the difluorophenyl and pyrazole moieties provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C13H14F3N3 |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C13H14F3N3/c14-3-4-19-9-10(7-18-19)6-17-8-11-5-12(15)1-2-13(11)16/h1-2,5,7,9,17H,3-4,6,8H2 |
InChI Key |
FPPCHOQUSMRFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC2=CN(N=C2)CCF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine](/img/structure/B11746853.png)
![1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11746868.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746876.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11746886.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11746887.png)



